![molecular formula C17H17FN2O4S B2879177 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide CAS No. 921993-67-1](/img/structure/B2879177.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide
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Description
Scientific Research Applications
Organocatalytic Asymmetric Synthesis
Organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, including related scaffolds, has been developed to afford cyclic amines with chiral tetrasubstituted C-F stereocenters. These compounds show potential applications in medicinal chemistry due to their significant yields, diastereo- and enantioselectivities. A feasible reaction mechanism proposed for these reactions highlights their importance for synthesizing pharmacologically relevant compounds (Li, Lin, & Du, 2019).
Anticancer Activity and DNA Binding
Research on mixed-ligand copper(II)-sulfonamide complexes, derived from benzenesulfonamide and its derivatives, has shown significant DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes exhibit variable geometries and exhibit strong inhibition against human carbonic anhydrases, indicating potential for therapeutic applications in cancer treatment (González-Álvarez et al., 2013).
Antimicrobial and Anticancer Potential
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have demonstrated high affinity in vitro. These compounds have shown promise as potent inhibitors, offering insights into their potential antimicrobial and anticancer applications, further highlighting the versatility of benzenesulfonamide derivatives in therapeutic development (Röver et al., 1997).
Synthesis of Novel Heterocyclic Systems
A unique approach for synthesizing tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives through a one-pot multicomponent reaction has been reported. This method, utilizing 2-aminophenols, Meldrum's acid, and isocyanides, highlights the potential for creating diverse and complex heterocyclic systems with significant yields at room temperature, indicating the scope for further pharmaceutical applications (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)10-24-14-9-11(7-8-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMAKVPZLJNURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide |
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